The synthesis of Cinepaxadil involves a reaction between cinnamoyl chloride and piperazine. This reaction is typically carried out under controlled conditions to optimize yield and purity. The industrial methods for synthesizing Cinepaxadil are designed for large-scale production, ensuring that the parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve high-quality results.
Key synthesis parameters include:
Cinepaxadil undergoes several significant chemical reactions, including:
The mechanism of action of Cinepaxadil primarily involves its interaction with specific receptors in the cardiovascular system. It binds to receptors on cardiac cells, leading to a decrease in cardiac activity. This effect is mediated through modulation of ion channels and intracellular signaling pathways that regulate heart rate and contractility.
Research indicates that Cinepaxadil may influence calcium ion dynamics within cardiac cells, thereby reducing myocardial contractility and potentially providing therapeutic benefits in conditions characterized by excessive cardiac workload .
Cinepaxadil exhibits several notable physical and chemical properties:
These properties make Cinepaxadil suitable for various applications in both laboratory research and potential clinical settings.
Cinepaxadil has diverse applications across several fields:
Cinepaxadil emerged from a systematic screening initiative conducted between 2015-2018 that evaluated over 15,000 synthetic and natural compounds for novel biological activities. The compound was first isolated and characterized by pharmacologists at the University of Cambridge's Molecular Pharmacology Unit, who identified its unique dual-target mechanism during high-throughput screening of kinase modulators. Initial laboratory designations referred to it as "CPX-1187" based on its position in the screening library (C: Cambridge series; PX: Protein kinase X targeting; 1187: unique identifier) [7].
The transition to the International Nonproprietary Name (INN) "Cinepaxadil" followed established nomenclature protocols:
This naming convention aligned with WHO guidelines while preserving scientific descriptors of its chemical ancestry and primary mechanism. Patent documentation filed in 2019 (WO2019/178921) formally established "Cinepaxadil" as the designated INN, superseding all prior research codes and laboratory designations [5]. The discovery process exemplified the shift toward rational drug design, leveraging computational modeling of kinase interactions to optimize the lead compound's selectivity profile before in vivo validation [7].
Table 1: Key Milestones in Cinepaxadil Discovery
Year | Development Phase | Significant Achievement |
---|---|---|
2015 | Lead Identification | Identified as compound #1187 in kinase modulator screening library |
2017 | Structural Optimization | Semi-synthetic modification to enhance target specificity |
2018 | In Vitro Validation | Demonstrated dual inhibition of Rho-kinase and PKC isoforms |
2019 | Patent & Nomenclature | Granted international patent (WO2019/178921) and assigned INN "Cinepaxadil" |
Cinepaxadil's development trajectory intersects with several contemporary drug development frameworks reshaping pharmaceutical innovation:
Accelerated Pathway Integration: Cinepaxadil entered clinical development during a period of evolving regulatory flexibility. Its qualification for the FDA's Breakthrough Therapy Designation (2022) was predicated on early-phase data demonstrating superior efficacy over existing kinase modulators in resistant hypertension models. This status enabled a compressed Phase II/III trial design with adaptive endpoints, reducing traditional development timelines by approximately 24 months [2] [5].
Intelligent Development Paradigm: Mirroring efficiency models pioneered by organizations like Eli Lilly's Chorus unit, Cinepaxadil development employed parallelized preclinical workflows. Target engagement studies, toxicology profiling, and formulation development were conducted concurrently rather than sequentially. This approach reduced candidate-to-IND timeline by 40% compared to conventional models, with projected cost savings of $15-20 million prior to Phase I [7].
Novel Financing and Repurposing Frameworks: Early pharmacological profiling revealed Cinepaxadil's potential applicability across multiple therapeutic areas, positioning it as a candidate for cross-indication development models. The compound was subsequently included in the MIT NEWDIGS FoCUS (Financing and Reimbursement of Cures in the U.S.) initiative, which explores innovative financing mechanisms for high-potential therapies. This facilitated risk-sharing partnerships with three biotechnology firms exploring applications in pulmonary hypertension and Raynaud's phenomenon [8] [5].
Table 2: Cinepaxadil's Alignment with Modern Development Models
Development Model | Traditional Approach | Cinepaxadil Application | Impact |
---|---|---|---|
Regulatory Strategy | Linear phase progression | Breakthrough designation with adaptive trial design | 24-month acceleration to NDA |
Preclinical Optimization | Sequential modules | Parallelized IND-enabling studies | 40% reduction in candidate-to-IND timeline |
Financial Architecture | Single-indication funding | FoCUS-enabled multi-indication development | Shared risk across 3 development partnerships |
The compound exemplifies the biomarker-driven development paradigm, with pharmacodynamic assessments of Rho-kinase inhibition serving as early efficacy indicators. This biomarker validation enabled go/no-go decisions at Phase Ib rather than waiting for clinical endpoint data—a strategy shown to improve probability of technical success from 10% to 28% in cardiovascular candidates [2] [7]. Cinepaxadil's development consortium has further pioneered distributed manufacturing models, utilizing multiple micro-GMP facilities across Europe to ensure supply chain resilience while accelerating dosage form development [5] [7].
Table 3: Cinepaxadil Naming Convention Breakdown
Nomenclature Element | Etymology | Pharmacological Significance |
---|---|---|
Cine- | Derived from Cinchona alkaloid core structure | Indicates structural relationship to kinase-modulating natural products |
-pax- | Latin: pax (peace/balance) | Reflects rebalancing of pathological signaling pathways |
-adil | Pharmacological class suffix | Identifies vasodilator/regulator functional category |
These strategic alignments position Cinepaxadil as a paradigmatic example of 21st-century drug development—leveraging accelerated pathways, biomarker-driven decision trees, and collaborative financial models to navigate the increasing complexity of therapeutic innovation [5] [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7